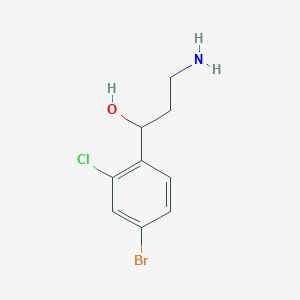

3-Amino-1-(4-bromo-2-chlorophenyl)propan-1-ol

Description

3-Amino-1-(4-bromo-2-chlorophenyl)propan-1-ol is a β-amino alcohol with a halogenated aromatic substituent. Its structure comprises a propan-1-ol backbone, an amino group at the C3 position, and a 4-bromo-2-chlorophenyl group at the C1 position.

The presence of both hydroxyl (-OH) and amino (-NH₂) groups enables hydrogen bonding, influencing solubility and reactivity. The 4-bromo-2-chlorophenyl substituent contributes steric bulk and lipophilicity, which may affect physicochemical properties such as logP (partition coefficient) and chromatographic behavior .

Properties

Molecular Formula |

C9H11BrClNO |

|---|---|

Molecular Weight |

264.54 g/mol |

IUPAC Name |

3-amino-1-(4-bromo-2-chlorophenyl)propan-1-ol |

InChI |

InChI=1S/C9H11BrClNO/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2 |

InChI Key |

SFMMHKFMTSWMQK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)C(CCN)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-bromo-2-chlorophenyl)propan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-chlorobenzaldehyde and nitromethane.

Nitroaldol Reaction: The initial step involves a nitroaldol (Henry) reaction between 4-bromo-2-chlorobenzaldehyde and nitromethane in the presence of a base such as potassium carbonate to form a nitro alcohol intermediate.

Reduction: The nitro group in the intermediate is then reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

Hydroxylation: The final step involves the hydroxylation of the propanol chain, which can be achieved using a suitable hydroxylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-bromo-2-chlorophenyl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated amine.

Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic aromatic substitution.

Major Products

Oxidation: Formation of 3-Amino-1-(4-bromo-2-chlorophenyl)propan-1-one.

Reduction: Formation of 3-Amino-1-(4-bromo-2-chlorophenyl)propane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-1-(4-bromo-2-chlorophenyl)propan-1-ol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-bromo-2-chlorophenyl)propan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino group allows it to form hydrogen bonds and ionic interactions, while the bromine and chlorine atoms can participate in halogen bonding, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key analogs include:

3-Amino-3-(4-chlorophenyl)propan-1-ol (CAS: N/A): Features a 4-chlorophenyl group instead of 4-bromo-2-chlorophenyl.

3-((2-Chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol (IV-9): Contains a nitro-substituted pyridine ring and a methylamino group.

Benzenepropanol derivatives: e.g., γ-amino-4-chlorobenzenepropanol, with variations in halogen placement and branching .

Table 1: Comparative Physicochemical Properties

*logP values estimated based on halogen electronegativity and aromatic substitution patterns. Bromine’s higher lipophilicity increases logP compared to chlorine .

Boiling Points and Solubility

The bulky 4-bromo-2-chlorophenyl group likely raises the boiling point relative to simpler alcohols (e.g., propan-1-ol, ~97°C) but reduces water solubility due to hydrophobicity . In contrast, 3-Amino-3-(4-chlorophenyl)propan-1-ol may exhibit slightly lower boiling points and higher water solubility owing to reduced steric hindrance and lipophilicity .

Biological Activity

3-Amino-1-(4-bromo-2-chlorophenyl)propan-1-ol, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

This compound is characterized by the presence of an amino group, a hydroxyl group, and a halogen-substituted phenyl ring. The molecular formula is , with a molecular weight of approximately 264.54 g/mol. The structural features influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, enhancing binding affinity to enzymes and receptors.

- Halogen Bonding : The bromine and chlorine atoms can participate in halogen bonding, which may stabilize interactions with target proteins, influencing their activity and function.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study evaluated its effects against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 16.5 |

| Escherichia coli | 12.3 |

| Pseudomonas aeruginosa | 18.7 |

The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

Anticancer Activity

In vitro studies have shown that the compound possesses anticancer properties, particularly against lung cancer cell lines (A549). The following table summarizes the cytotoxic effects observed:

| Compound Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 75 |

| 25 | 61 |

| 50 | 40 |

At higher concentrations, the compound significantly reduced cell viability, indicating its potential as a therapeutic agent in cancer treatment .

Case Study 1: Anticancer Efficacy

A recent study investigated the anticancer efficacy of various derivatives of phenyl-substituted propanols, including this compound. The results highlighted that the substitution pattern on the phenyl ring greatly influences anticancer activity. Notably, compounds with halogen substitutions showed enhanced cytotoxicity compared to their non-halogenated counterparts .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against resistant bacterial strains. The results indicated that it effectively inhibited growth in strains resistant to conventional antibiotics, suggesting a promising avenue for developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.